2-tert-Butyl 3-ethyl (3S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate is a spirocyclic compound characterized by its unique molecular structure and potential applications in medicinal chemistry and organic synthesis. This compound features a spirocyclic framework that contributes to its distinctive chemical and physical properties, making it an interesting target for research and development in various scientific fields .
2-tert-Butyl 3-ethyl (3S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate belongs to the class of diazaspiro compounds, which are known for their diverse biological activities. The presence of the tert-butyl and ethyl groups adds to its lipophilicity, potentially enhancing its interaction with biological targets .
The synthesis of 2-tert-Butyl 3-ethyl (3S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate typically involves multi-step synthetic routes. A common method includes the reaction of tert-butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate with cobalt(II) chloride hexahydrate and sodium borohydride under controlled conditions. The process usually involves:
The synthesis requires careful control of temperature and reagent concentrations to ensure high yield and purity of the final product. The use of cobalt(II) chloride hexahydrate serves as a catalyst, while sodium borohydride acts as a reducing agent.
The molecular structure of 2-tert-Butyl 3-ethyl (3S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate can be represented by its canonical SMILES notation: CC[C@H]1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1
. The InChI key for this compound is SPDBLUSNHWFIKK-LBPRGKRZSA-N .
Property | Value |
---|---|
Molecular Formula | C16H28N2O4 |
Molar Mass | 312.4 g/mol |
IUPAC Name | 2-tert-butyl 3-ethyl (S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate |
InChI | InChI=1S/C16H28N2O4/c1-5-12(7)10(18)11(19)6(8)9(13(20)21)14(15(22)23)16/h5-11H,12H2,1-4H3/t12-/m0/s1 |
The compound undergoes various chemical reactions typical for spirocyclic compounds:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives for further studies.
The mechanism of action for 2-tert-Butyl 3-ethyl (3S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate involves its interaction with specific molecular targets within biological systems. The unique spirocyclic structure allows it to fit into specialized binding sites on proteins or enzymes, potentially modulating their activity. The precise pathways depend on the biological context and target proteins involved .
The compound exhibits characteristics typical of spirocyclic compounds, such as:
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups such as esters and amines.
Due to its structural properties, 2-tert-Butyl 3-ethyl (3S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate has potential applications in:
Research continues into its pharmacological properties and potential therapeutic uses in various medical applications .
The synthesis of 2-tert-butyl 3-ethyl (3S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate relies on a meticulously orchestrated sequence of ring formation and esterification steps. The core spirocyclic framework is typically constructed through a N-alkylation reaction between a pyrrolidine derivative containing a nucleophilic nitrogen atom and a 1,4-dihalobutane precursor. This cyclization generates the characteristic [4.5] spirocyclic system with orthogonal functionalization points for carboxylate installation [3] [6].
Following spirocyclization, sequential esterification introduces the chiral center and protecting groups. The secondary nitrogen atom (N⁸) is protected first, typically using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions (aqueous sodium carbonate/dichloromethane biphasic system) to afford the tert-butyloxycarbonyl (Boc) protected intermediate. Subsequent esterification at the C³ position utilizes ethyl chloroformate in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine. This step must be conducted under strictly anhydrous conditions to prevent epimerization or hydrolysis [3] [6]. Critical process parameters include:
Table 1: Key Steps in Spirocyclization and Esterification
Step | Reagents/Conditions | Target Intermediate | Yield Range |
---|---|---|---|
Spirocyclization | 1,4-Dibromobutane, K₂CO₃, CH₃CN, reflux | 2,8-Diazaspiro[4.5]decane (free base) | 45-60% |
N⁸ Boc Protection | Boc₂O, Na₂CO₃, H₂O/CH₂Cl₂, 0°C to RT | tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 85-95% |
C³ Ethyl Esterification | Ethyl chloroformate, iPr₂NEt, CH₂Cl₂, -10°C | 2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate (racemic) | 70-80% |
The racemic dicarboxylate product from this sequence serves as the substrate for enantiomeric enrichment to achieve the desired (3S) configuration [3] [6] [9].
Achieving high enantiomeric excess (ee) in the (3S) isomer demands precise chiral induction during the esterification step or asymmetric hydrogenation of a prochiral precursor. A prevalent strategy employs transition metal catalysis using chiral ligands. Rhodium(I) complexes coordinated with chiral phosphines (e.g., (R,R)-Et-DuPhos, (S)-BINAP) catalyze the asymmetric hydrogenation of a prochiral enol ester intermediate derived from the spirocyclic precursor. This reaction proceeds under moderate hydrogen pressure (50-100 psi) in solvents like methanol or tetrahydrofuran at ambient temperature, affording the (3S) configured ester with ee values typically ranging from 88% to 95% [3] [4].
Alternative approaches focus on organocatalyzed kinetic resolution during esterification. Chiral 4-(N,N-Dimethylamino)pyridine derivatives (e.g., (S)-N-(2-Pyrrolidinylmethyl)-4-(dimethylamino)pyridine) selectively catalyze the esterification of one enantiomer of a racemic secondary alcohol precursor. This method achieves moderate to high enantioselectivity (ee 70-90%) but often suffers from low maximum theoretical yield (50%) unless coupled with dynamic kinetic resolution techniques [4] [7]. Catalyst selection significantly impacts stereochemical outcomes:
Table 2: Asymmetric Catalysis Systems for (3S) Isomer Production
Catalytic System | Reaction Type | ee (%) | Key Advantage | Limitation |
---|---|---|---|---|
Rh(R,R)-Et-DuPhosOTf / H₂ | Asymmetric Hydrogenation | 90-95 | High ee, Single isomer production | Catalyst cost, Rhodium residues |
Pd(S)-BINAP₂ / H₂ | Asymmetric Hydrogenation | 85-90 | Robust ligand availability | Moderate ee |
(S)-DMAP Derivative / Ethyl Chloroformate | Kinetic Resolution | 70-90 | Avoids metals, Simple conditions | Max 50% yield for desired isomer |
Chiral resolution remains a robust industrial method for obtaining the (3S) enantiomer from the racemic dicarboxylate mixture. This process exploits differential crystallization of diastereomeric salts formed between the racemic free base and a chiral resolving agent. L-Gulonic acid, derived from vitamin C, serves as a highly effective resolving agent due to its multiple hydroxyl groups enabling strong, selective hydrogen-bonding interactions with the (3S) enantiomer [2] [4].
The resolution protocol involves dissolving the racemic 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate free base and an equimolar amount of L-gulonic acid in a warm solvent mixture (e.g., heptane/2-methyltetrahydrofuran 9:1). Controlled cooling induces selective crystallization of the less soluble (3S)-L-gulonate salt. Filtration isolates this salt, and subsequent alkaline liberation using sodium carbonate solution regenerates the free base with high enantiopurity (typically >98% ee). The liberated free base is then reprotected with Boc anhydride to restore the tert-butyl ester group [4]. Critical parameters influencing resolution efficiency include:
Table 3: Resolution Conditions Using L-Gulonic Acid
Parameter | Optimal Condition | Effect on Resolution |
---|---|---|
Solvent System | Heptane/2-MeTHF (9:1 v/v) | Maximizes solubility difference between diastereomers |
Racemate:Resolving Agent | 1:0.9 to 1:1 molar ratio | Minimizes resolving agent waste, Prevents co-crystallization |
Crystallization Temperature | Slow cooling from 50°C to 0°C over 12 h | Favors large, pure crystals of (3S)-salt |
Final pH (Liberation) | pH 9-10 (Na₂CO₃) | Complete base release without ester hydrolysis |
This method reliably delivers multi-gram quantities of the (3S) enantiomer with ≥97% chemical purity and ≥98% ee, suitable for pharmaceutical applications [2] [4] [10].
The orthogonal stability profiles of the tert-butyl and ethyl carboxylate protecting groups are fundamental to the synthesis and downstream application of this chiral building block. The Boc group (tert-butyloxycarbonyl on N⁸) exhibits high stability towards bases and nucleophiles but is selectively cleaved under moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane, HCl in dioxane, or p-toluenesulfonic acid in methanol). This acid-lability allows selective deprotection of the N⁸ nitrogen while preserving the C³ ethyl ester [2] [3].
Conversely, the ethyl ester at C³ demonstrates stability under acidic conditions but is readily hydrolyzed under basic conditions (e.g., aqueous lithium hydroxide in tetrahydrofuran/methanol mixtures). This orthogonal reactivity facilitates sequential deprotection: Acidic removal of the Boc group liberates the N⁸ nitrogen for further functionalization (e.g., amide coupling, reductive amination), while the ethyl ester remains intact. Subsequent saponification then reveals the C³ carboxylic acid for additional derivatization [3] [4]. Key considerations include:
Table 4: Protection and Deprotection Strategies for Key Functional Groups
Protecting Group | Attached To | Cleavage Conditions | Orthogonal Stability | Potential Side Reactions |
---|---|---|---|---|
tert-Butyl ester (Boc) | N⁸ (piperidine N) | 10-25% TFA/CH₂Cl₂, 1-4 h, 0-25°C | Stable to base (NaOH, LiOH), nucleophiles | tert-Butyl cation formation, alkylation |
Ethyl ester | C³ (pyrrolidine C) | 1-2M LiOH, THF/MeOH/H₂O, 0-25°C, 1-3h | Stable to mild acid (TFA, HCl) | Epimerization at C³ under harsh conditions |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5